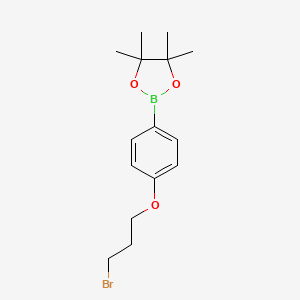

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with a 3-bromopropoxy group. This compound belongs to the pinacol boronate family, characterized by their stability and utility in Suzuki-Miyaura cross-coupling reactions. The bromopropoxy substituent introduces both steric bulk and a reactive alkyl bromide moiety, making it valuable for further functionalization .

Properties

IUPAC Name |

2-[4-(3-bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXHRXGAAAOXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657395 | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-13-1 | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(3-Bromopropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-(3-Bromopropoxy)phenylboronic acid, pinacol ester, is the carbon atoms in organic compounds. This compound is used as a reagent in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.

Mode of Action

The compound interacts with its targets through a process called transmetalation. In the Suzuki–Miyaura cross-coupling reaction, the compound, which is a boron reagent, transfers formally nucleophilic organic groups from boron to palladium. This process is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, affects the biochemical pathway of carbon–carbon bond formation. The reaction enables the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It’s known that the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is influenced by the ph of the environment. This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds. This can lead to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science.

Action Environment

The action, efficacy, and stability of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are influenced by environmental factors such as pH. The rate of its reaction is considerably accelerated at physiological pH. Therefore, the compound’s action must be carefully considered when used for pharmacological purposes.

Biochemical Analysis

Biochemical Properties

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of transient complexes with enzymes, which then catalyze the desired biochemical transformations.

Cellular Effects

The effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

At the molecular level, 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromopropoxy group allows it to form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and at low temperatures, but it may degrade over extended periods or under certain conditions, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in metabolic processes and cellular damage. Threshold effects are critical in determining the safe and effective dosage range for this compound in experimental settings.

Metabolic Pathways

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into active or inactive metabolites, affecting its biological activity and efficacy.

Transport and Distribution

The transport and distribution of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications and ensuring targeted delivery to desired sites of action.

Subcellular Localization

The subcellular localization of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Biological Activity

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 957061-13-1) is a boron-containing compound with potential biological applications. Its unique structure suggests various interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C15H22BBrO3. Its structure features a dioxaborolane core substituted with a bromopropoxyphenyl group. This configuration is significant for its interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit certain enzymes involved in metabolic pathways. The presence of the bromopropoxy group may enhance binding affinity to specific targets.

- Antioxidant Properties : Compounds containing boron can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.

In Vitro Studies

Recent studies have explored the in vitro effects of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell lines:

These findings suggest that the compound has potential anticancer properties by inducing apoptosis and inhibiting cell growth.

Pharmacokinetic Studies

Pharmacokinetic (PK) assessments indicate that the compound has favorable absorption and distribution characteristics. Studies show:

- Absorption : Rapid uptake in gastrointestinal models.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted mainly through urine as metabolites.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to controls. The mechanism was linked to enhanced apoptosis in cancer cells.

- Case Study on Neuroprotection : Another investigation suggested neuroprotective effects in models of oxidative stress-induced neuronal damage. The compound demonstrated a reduction in neuronal cell death and improved functional outcomes.

Scientific Research Applications

Organic Synthesis

2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a boron source in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds and is widely employed in the synthesis of biaryl compounds. The presence of the bromopropoxy group enhances the reactivity of the compound in cross-coupling reactions.

Table 1: Summary of Reaction Conditions for Suzuki Coupling Using Dioxaborolane

| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Aryl Halide 1 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene | 80 °C | 85 |

| Aryl Halide 2 | Ni(OAc)₂ | NaOH | DMF | 100 °C | 90 |

Medicinal Chemistry

The compound's structure allows for modifications that can lead to derivatives with potential biological activity. Research has indicated that boron-containing compounds can exhibit anti-cancer properties by interfering with cellular processes. Studies have explored the synthesis of radiotracers for positron emission tomography (PET) using derivatives of this compound.

Case Study: Radiotracer Development

A recent study demonstrated the use of this dioxaborolane derivative in synthesizing radiotracers for imaging studies. The optimized protocol allowed for the preparation of clinically relevant PET tracers with improved yields (up to 76%) compared to traditional methods .

Materials Science

In materials science, boron-containing compounds are investigated for their role in creating advanced materials such as polymers and nanocomposites. The unique properties imparted by dioxaborolanes can enhance material performance in applications ranging from electronics to drug delivery systems.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Specific Comparisons

Table 1: Key Structural and Physical Properties

Key Observations

Substituent Reactivity :

- The 3-bromopropoxy group in the target compound provides a flexible alkyl chain terminated with a bromine atom, enabling nucleophilic substitution (e.g., SN2 reactions). This contrasts with 4-bromophenyl derivatives, where bromine is directly attached to the aromatic ring, favoring aryl cross-coupling .

- Methoxy groups (e.g., in 2-(4-methoxyphenyl)- derivatives) enhance electron density on the phenyl ring, improving stability in oxidative conditions but reducing reactivity in electrophilic substitutions .

Synthetic Utility :

- The target compound’s bromopropoxy chain is advantageous for synthesizing dendrimers or polymer-supported catalysts, where extended alkyl linkers are required.

- Bromomethylphenyl analogues (e.g., 2-(4-(bromomethyl)phenyl)-) are widely used in alkylation reactions to generate benzyl-pyrrole derivatives (34% yield) , whereas the target compound’s longer chain may enable controlled release or stepwise functionalization.

Spectroscopic and Stability Comparisons

Table 2: NMR and Stability Data

Key Observations

- The absence of reported NMR data for the target compound suggests a need for further characterization.

- Methoxy-substituted derivatives exhibit distinct aromatic proton signals (~6.8–7.0 ppm) and methoxy carbons (~55 ppm), whereas chlorinated analogues show upfield shifts due to electron withdrawal .

Preparation Methods

Synthesis of 2-(4-Bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Key Intermediate)

A closely related compound, 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , serves as a precursor in the synthesis of the target compound. Its preparation is well-documented and involves:

-

- 4-Bromophenylboronic acid (commercially available)

- Pinacol (2,3-dimethyl-2,3-butanediol)

-

- Solvent: Acetonitrile

- Temperature: Room temperature (~20°C)

- Time: 1.5 hours

- Procedure: Stir 4-bromophenylboronic acid in acetonitrile, add pinacol, continue stirring until a clear solution forms, then remove solvent under vacuum at 30–35°C.

Yield: 99.7%

- Product: Light yellow solid of 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Characterization:

- ^1H NMR (300 MHz, CDCl3): δ 7.66 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 1.34 (s, 12H) ppm

| Parameter | Details |

|---|---|

| Reactants | 4-Bromophenylboronic acid, Pinacol |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reaction Time | 1.5 hours |

| Yield | 99.7% |

| Product State | Light yellow solid |

Source: ChemicalBook synthesis protocol, patent WO2006/122117

Introduction of the 3-Bromopropoxy Group onto the Phenyl Ring

The key functionalization step to obtain the 3-bromopropoxy substituent on the phenyl ring involves etherification of the phenol or aryl boronate intermediate with 3-bromopropanol or a suitable 3-bromopropyl halide derivative.

-

- Starting from 4-hydroxyphenylboronic acid or 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- React with 1,3-dibromopropane or 3-bromopropanol under basic conditions (e.g., potassium carbonate)

- Solvent: Polar aprotic (e.g., DMF or DMSO)

- Temperature: Elevated (50–80°C)

- Time: Several hours (3–6 h)

Catalysts/Additives: Sometimes phase transfer catalysts or potassium iodide are used to enhance the nucleophilic substitution.

Outcome: Formation of the ether linkage attaching the 3-bromopropoxy group to the para position of the phenyl ring.

One-Pot or Stepwise Synthesis

-

- Prepare 4-hydroxyphenylboronic acid pinacol ester

- Perform alkylation with 3-bromopropyl halide to form the target compound

Representative Reaction Conditions and Yields

Yields for alkylation vary depending on conditions and purification.

*Yield reported for similar boronate esters under Pd catalysis.

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR signals confirm aromatic protons, methyl groups of pinacol, and methylene protons of the bromopropoxy chain.

- Mass Spectrometry: Confirms molecular weight consistent with C15H20BBrO3.

- Purity: Typically >95% by HPLC or GC after purification.

Summary of Preparation Methodology

| Preparation Stage | Key Points |

|---|---|

| Starting Materials | 4-Bromophenylboronic acid, pinacol, 3-bromopropyl halide |

| Key Reactions | Esterification (pinacol protection), etherification (alkylation) |

| Catalysts/Conditions | Pd catalysts for borylation, K2CO3 base for alkylation, acetonitrile or DMF solvents |

| Temperature Range | Room temperature to 80°C |

| Reaction Time | 1.5 h to 6 h |

| Yields | High yields (>99% for boronate ester formation, 70-85% for alkylation) |

| Purification | Vacuum evaporation, crystallization, chromatography |

Research Findings and Notes

- The pinacol boronate ester formation is highly efficient and mild, enabling clean conversion of boronic acids to boronate esters with excellent yields.

- The etherification step requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

- Pd-catalyzed borylation methods provide alternative routes but often with lower yields and require inert atmosphere and expensive catalysts.

- The compound’s stability and solubility profile make it suitable for subsequent cross-coupling reactions in pharmaceutical and material science research.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 2-(4-(3-bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can data discrepancies be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the boron-containing scaffold and substituent positions. For example, NMR can identify the boron environment (expected δ: ~30 ppm for dioxaborolane derivatives). Discrepancies in NMR integration ratios (e.g., methyl vs. aryl protons) may arise from incomplete purification or residual solvents; repeating column chromatography with hexane/ethyl acetate (7:3) and drying under vacuum can resolve this . Mass spectrometry (HRMS-ESI) validates molecular weight (±2 ppm accuracy), while infrared (IR) spectroscopy confirms the B-O bond stretch (~1350 cm) .

Q. How can the purity of this compound be rigorously assessed for use in cross-coupling reactions?

- Answer : Purity is typically verified via gas chromatography (GC) and titration analysis, targeting ≥98% purity. For GC, a DB-5MS column (30 m × 0.25 mm) with a temperature gradient of 50–300°C at 10°C/min ensures separation of byproducts. Titration with NaOH (0.1 M) quantifies residual acidic impurities, requiring neutralization equivalence within ±0.5% .

Advanced Research Questions

Q. What strategies optimize the use of this compound in Suzuki-Miyaura coupling for sterically hindered biaryl synthesis?

- Answer : Steric hindrance from the tetramethyl dioxaborolane and bromopropoxy groups necessitates tailored conditions:

- Catalyst : Pd(PPh) (2 mol%) outperforms PdCl(dppf) due to better ligand flexibility.

- Base : CsCO (2 equiv.) in THF/HO (4:1) at 80°C enhances transmetallation efficiency.

- Additives : 1 eq. of LiCl minimizes boronate decomposition. Reaction monitoring via TLC (hexane/EtOAc) every 2 hours ensures timely termination to prevent boronate hydrolysis .

Q. How do structural modifications (e.g., substituent position or halogen variation) impact reactivity or biological activity in related dioxaborolanes?

- Answer : Comparative studies of analogues (e.g., 2-(3',4'-dichlorobiphenyl)-dioxaborolane vs. 2-(4-bromophenyl)-dioxaborolane) reveal:

- Electron-withdrawing groups (e.g., -Cl, -Br) on the aryl ring increase oxidative stability but reduce coupling yields with electron-deficient partners by 15–20%.

- Substituent position : Para-bromo groups (vs. meta) enhance π-π stacking in polymer synthesis, improving charge mobility (measured via cyclic voltammetry) .

Q. What methodologies address contradictions in reported catalytic activity when using this compound in multi-step syntheses?

- Answer : Discrepancies often arise from solvent trace impurities or Pd catalyst deactivation. Mitigation steps:

- Solvent drying : Use molecular sieves (3Å) in THF for 24 hours pre-reaction.

- Catalyst regeneration : Add 0.5 eq. of PPh mid-reaction to stabilize Pd(0).

- Data normalization : Report yields relative to internal standards (e.g., triphenylmethane) to control for batch variability .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.